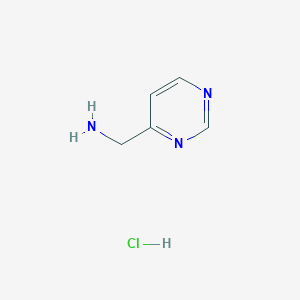

4-(Aminomethyl)pyrimidine hydrochloride

Übersicht

Beschreibung

4-Pyrimidine Methanamine (hydrochloride) is a synthetic intermediate widely used in pharmaceutical synthesis . It is a crystalline solid with the molecular formula C5H7N3 • HCl and a molecular weight of 145.6 g/mol . This compound is known for its high purity (≥98%) and stability, making it a valuable building block in various chemical reactions .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Pyrimidinmethanamin (Hydrochlorid) umfasst typischerweise die Reaktion von Pyrimidinderivaten mit Aminomethylgruppen unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Addition einer Aminomethylgruppe an den Pyrimidinring, gefolgt von der Bildung des Hydrochloridsalzes .

Industrielle Produktionsverfahren: Die industrielle Produktion von 4-Pyrimidinmethanamin (Hydrochlorid) erfolgt häufig in großtechnischen Reaktionen unter Verwendung von hochreinen Ausgangsstoffen und optimierten Reaktionsbedingungen, um maximale Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Kristallisation, Filtration und Trocknung umfassen, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Pyrimidinmethanamin (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Aminomethylgruppe modifizieren.

Substitution: Die Aminomethylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Alkylhalogenide oder Acylchloride beinhalten.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu Pyrimidinderivaten mit zusätzlichen funktionellen Gruppen führen, während Substitutionsreaktionen eine Vielzahl substituierter Pyrimidine erzeugen können .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-(Aminomethyl)pyrimidine hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that yield biologically active molecules.

Antibiotic Development

This compound is structurally related to several antibiotic agents, including:

- Trimethoprim : A dihydrofolate reductase inhibitor used primarily for urinary tract infections .

- Amprolium : A thiamine analog that inhibits thiamine transport, utilized in veterinary medicine .

Anticancer Research

Research indicates that derivatives of 4-(aminomethyl)pyrimidine exhibit potential anticancer properties. Studies have shown that modifications to the pyrimidine scaffold can enhance activity against various cancer cell lines.

Biological Research Applications

This compound has been investigated for its interactions with biological targets, contributing to the understanding of its mechanism of action in therapeutic contexts.

Binding Affinity Studies

Interaction studies have focused on the binding affinities of this compound with proteins and enzymes involved in critical biological pathways. These studies are essential for elucidating its potential therapeutic roles and optimizing lead compounds for drug development.

Enzyme Inhibition

The compound has shown promise as an inhibitor for specific enzymes, which could lead to the development of new therapeutic agents targeting metabolic pathways associated with diseases such as cancer and bacterial infections.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- The reaction of formamide with 3-aminopropanenitrile.

- Cyclization reactions involving acetamidine derivatives .

Derivative Compounds

Several derivatives have been synthesized to enhance biological activity:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Aminopyrimidine | Amino group at position 2 | Stronger antimicrobial activity |

| 5-Aminopyrimidine | Amino group at position 5 | Enhanced anticancer properties |

| 4-Aminobenzylpyridine | Benzyl group at position 4 | Higher lipophilicity |

These derivatives illustrate the diversity within the pyrimidine family while highlighting the unique attributes of 4-(aminomethyl)pyrimidine.

Industrial Applications

Beyond pharmaceuticals, this compound finds applications in:

Wirkmechanismus

The mechanism of action of 4-Pyrimidine Methanamine (hydrochloride) involves its interaction with specific molecular targets and pathways. The aminomethyl group allows it to participate in various biochemical reactions, influencing processes such as enzyme activity and signal transduction . The compound’s structure enables it to bind to specific receptors or enzymes, modulating their activity and leading to desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

2-Aminomethylpyrimidine (hydrochloride): Similar in structure but with the aminomethyl group at a different position.

4-Aminopyrimidine: Lacks the aminomethyl group but shares the pyrimidine core.

Uniqueness: 4-Pyrimidine Methanamine (hydrochloride) is unique due to its specific aminomethyl substitution on the pyrimidine ring, which imparts distinct chemical and biological properties. This substitution allows for unique interactions in chemical reactions and biological systems, making it a valuable compound in various applications .

Biologische Aktivität

4-(Aminomethyl)pyrimidine hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

4-(Aminomethyl)pyrimidine is characterized by a pyrimidine ring with an aminomethyl group at the 4-position. Its molecular formula is C₅H₈N₄·HCl, with a molecular weight of approximately 155.60 g/mol. The compound exists as a colorless solid and is soluble in water due to the presence of the amino group.

Antitumor Activity

Research indicates that 4-(aminomethyl)pyrimidine and its derivatives exhibit significant antitumor properties. For instance, a study demonstrated that related pyrimidine derivatives inhibited cell proliferation in various cancer cell lines, including glioblastoma multiforme and triple-negative breast cancer. The compound was shown to induce apoptosis and block cell cycle progression at specific concentrations, with effective doses reported in the range of 20-50 μM .

Table 1: Antitumor Activity of Pyrimidine Derivatives

| Compound | Cell Line | EC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4-(Aminomethyl)pyrimidine | Glioblastoma | 20 | Induces apoptosis |

| 4-(Aminomethyl)pyrimidine | Triple-negative breast cancer | 30 | Cell cycle arrest |

| 4-(Aminomethyl)pyrimidine | Colon adenocarcinoma | 25 | Inhibits proliferation |

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Notably, derivatives of 4-(aminomethyl)pyrimidine have shown efficacy against filoviruses such as Ebola and Marburg viruses. One derivative, CBS1118, demonstrated an EC50 value of less than 10 μM against both viruses, indicating potential as a therapeutic agent for viral infections .

Table 2: Antiviral Efficacy of Pyrimidine Derivatives

Anti-inflammatory Activity

In addition to its anticancer and antiviral activities, research has shown that certain pyrimidine derivatives possess anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2). Compounds exhibited IC50 values comparable to celecoxib, a standard anti-inflammatory drug .

Table 3: COX-2 Inhibition by Pyrimidine Derivatives

| Compound Name | IC50 (μmol) | Comparison Drug | IC50 (μmol) |

|---|---|---|---|

| Compound A | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |

| Compound B | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 |

Synthesis Methods

The synthesis of 4-(aminomethyl)pyrimidine can be achieved through several methods, including the reaction of formamide with appropriate nitriles or amines. Variations in synthetic routes can yield different derivatives with enhanced biological activities.

Case Studies

- Case Study on Antitumor Activity : A study evaluated the efficacy of various aminopyrimidine derivatives in inhibiting tumor growth in xenograft models. The results indicated that compounds similar to 4-(aminomethyl)pyrimidine significantly reduced tumor size compared to controls .

- Case Study on Antiviral Activity : In vitro testing against wild-type Ebola virus showed that CBS1118 not only inhibited viral entry but also modulated host cell responses to enhance antiviral activity .

Eigenschaften

IUPAC Name |

pyrimidin-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c6-3-5-1-2-7-4-8-5;/h1-2,4H,3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYUPLGHQKJENA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655061 | |

| Record name | 1-(Pyrimidin-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138011-17-2 | |

| Record name | 1-(Pyrimidin-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.